

## D-Psicose and Metabolic Health: A Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | D-Psicose |           |
| Cat. No.:            | B10783083 | Get Quote |

A comprehensive review of clinical evidence suggests that **D-Psicose** (Allulose), a rare sugar, holds promise in improving metabolic health. Meta-analyses of clinical trials indicate a significant impact on glycemic control, with potential benefits for body weight management and lipid profiles. This comparison guide synthesizes findings from key studies, presenting quantitative data, experimental methodologies, and an exploration of the underlying physiological mechanisms.

# Performance Comparison: D-Psicose vs. Alternatives

Clinical trials have consistently demonstrated the potential of **D-Psicose** as a beneficial sugar substitute for metabolic health, particularly when compared to caloric sweeteners and even some non-caloric alternatives. The primary benefits are observed in the regulation of blood glucose levels.

A meta-analysis of six studies involving 126 participants with type 2 diabetes revealed that allulose significantly reduces the glucose area under the curve (AUC), a measure of total glucose exposure over time.[1] Another systematic review and meta-analysis focusing on healthy individuals also found that both 5g and 10g doses of D-Allulose significantly lowered the area under the curve for postprandial blood glucose.[2]

In terms of body composition, a randomized controlled trial with 121 overweight Korean subjects showed that supplementation with D-allulose led to a significant decrease in body fat



percentage and body fat mass compared to a placebo group. The high-dose group also showed a significant reduction in Body Mass Index (BMI) and abdominal fat.[3] While some long-term studies have not reported clinically significant weight changes, the potential for **D-Psicose** to aid in weight management is a key area of ongoing research.[4]

The effects on lipid profiles have been more variable in human studies. While some animal studies have shown promising results in reducing plasma and hepatic triglycerides and free fatty acids, the evidence in humans is not yet as robust.[5][6] A 48-week trial in subjects with high LDL cholesterol did not find significant changes in total or LDL cholesterol with D-allulose consumption.[7]

#### **Quantitative Data Summary**

The following tables summarize the quantitative data from meta-analyses and key clinical trials on the effects of **D-Psicose** on various metabolic health parameters.

Table 1: Effects of **D-Psicose** on Glycemic Control

| Parameter                | Population             | Dosage        | Duration      | Outcome                                  | Citation |
|--------------------------|------------------------|---------------|---------------|------------------------------------------|----------|
| Glucose AUC              | Type 2<br>Diabetes     | 5-10 g/meal   | Acute         | Significant reduction                    | [1]      |
| Postprandial<br>Glucose  | Healthy<br>Adults      | 5-10 g        | Acute         | Significant reduction in AUC             | [2]      |
| Postprandial<br>Glucose  | Borderline<br>Diabetes | 5 g with meal | Acute         | Significantly<br>lower at 30 &<br>60 min | [8][9]   |
| Fasting Blood<br>Glucose | Type 2<br>Diabetes     | Not specified | Not specified | No significant<br>impact                 | [1]      |
| HbA1c                    | Type 2<br>Diabetes     | Not specified | Not specified | No significant<br>impact                 | [4]      |

Table 2: Effects of **D-Psicose** on Body Weight and Composition



| Parameter                | Population                | Dosage                  | Duration | Outcome                 | Citation |
|--------------------------|---------------------------|-------------------------|----------|-------------------------|----------|
| Body Weight              | Overweight<br>Adults      | 4g or 7g<br>twice daily | 12 weeks | Significant decrease    | [3]      |
| Body Fat<br>Mass         | Overweight<br>Adults      | 4g or 7g<br>twice daily | 12 weeks | Significant decrease    | [3]      |
| Body Mass<br>Index (BMI) | Overweight<br>Adults      | 7g twice daily          | 12 weeks | Significant decrease    | [3]      |
| Abdominal<br>Fat Area    | Overweight<br>Adults      | 7g twice daily          | 12 weeks | Significant<br>decrease | [3]      |
| Body Weight              | Rats on High-<br>Fat Diet | 5% of diet              | 8 weeks  | Lower weight gain       | [10]     |
| Visceral Fat<br>Mass     | Rats on High-<br>Fat Diet | 5% of diet              | 8 weeks  | Lower fat accumulation  | [10]     |

Table 3: Effects of **D-Psicose** on Lipid Profile

| Parameter               | Population              | Dosage                  | Duration      | Outcome                                | Citation |
|-------------------------|-------------------------|-------------------------|---------------|----------------------------------------|----------|
| Total<br>Cholesterol    | High LDL<br>Cholesterol | 15 g/day                | 48 weeks      | No significant change                  | [7]      |
| LDL<br>Cholesterol      | High LDL<br>Cholesterol | 15 g/day                | 48 weeks      | No significant change                  | [7]      |
| HDL<br>Cholesterol      | High LDL<br>Cholesterol | 15 g/day                | 48 weeks      | Significant<br>decrease                | [11]     |
| Triglycerides           | Animal<br>models        | Not specified           | Not specified | Reduction in plasma and hepatic levels | [5][6]   |
| Plasma Lipid<br>Profile | Overweight<br>Adults    | 4g or 7g<br>twice daily | 12 weeks      | No significant differences             | [3]      |





## **Experimental Protocols**

The clinical trials included in these meta-analyses generally follow a randomized, double-blind, placebo-controlled design. Below is a generalized experimental workflow for a typical acute crossover study investigating the postprandial glycemic effects of **D-Psicose**.





Click to download full resolution via product page

Typical Experimental Workflow for a **D-Psicose** Clinical Trial.



Key elements of the methodologies include:

- Study Design: Most studies employ a randomized, double-blind, placebo-controlled crossover or parallel-group design to minimize bias.[12][13]
- Participants: Studies have been conducted in healthy individuals, those with borderline diabetes (impaired glucose tolerance), and patients with type 2 diabetes.[1][2][8] Inclusion and exclusion criteria are clearly defined to ensure a homogenous study population.[12]
- Intervention: **D-Psicose** is typically administered in doses ranging from 5 to 15 grams, either dissolved in a beverage or incorporated into a test meal.[8][11] The placebo is often another non-caloric sweetener like sucralose or erythritol, or a non-sweetened control.[3][11]
- Outcome Measures: The primary outcome for glycemic control studies is typically the change
  in postprandial blood glucose and insulin levels, often quantified as the area under the curve
  (AUC).[1][2] For longer-term studies, changes in HbA1c, body weight, body composition, and
  lipid profiles are assessed.[3][4]
- Data Collection: Blood samples are collected at specific time points after the intervention to measure metabolic markers.[12] For body composition studies, methods like dual-energy Xray absorptiometry (DXA) or computed tomography (CT) scans are used.[3]

#### **Signaling Pathways**

The metabolic benefits of **D-Psicose** are believed to be mediated through several physiological mechanisms. One of the key proposed pathways involves the stimulation of Glucagon-Like Peptide-1 (GLP-1) secretion.





Click to download full resolution via product page

Proposed GLP-1 Signaling Pathway of **D-Psicose**.

**D-Psicose**, upon reaching the small intestine, stimulates the L-cells to release GLP-1.[2][5] This hormone then exerts its effects on various organs:

- Pancreas: GLP-1 enhances glucose-dependent insulin secretion from pancreatic β-cells, meaning it only stimulates insulin release when blood glucose levels are elevated.
- Stomach: It slows down gastric emptying, which leads to a more gradual absorption of nutrients and a blunted postprandial glucose spike.[14]
- Brain: GLP-1 acts on the hypothalamus to increase feelings of satiety, which may contribute to reduced food intake and weight management.[5][14]
- Liver and Muscle: Increased insulin levels promote glucose uptake by the liver and skeletal muscles, helping to lower blood glucose levels.

Beyond GLP-1 stimulation, other proposed mechanisms for **D-Psicose**'s metabolic effects include the inhibition of intestinal  $\alpha$ -glucosidase, an enzyme that breaks down carbohydrates,



which would further delay glucose absorption.[2][15] Some animal studies also suggest that **D- Psicose** may favorably alter lipid metabolism by suppressing lipogenic enzymes in the liver.[5]
[16]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Impact of allulose on blood glucose in type 2 diabetes: A meta-analysis of clinical trials -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allulose for the attenuation of postprandial blood glucose levels in healthy humans: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 3. A Preliminary Study for Evaluating the Dose-Dependent Effect of d-Allulose for Fat Mass Reduction in Adult Humans: A Randomized, Double-Blind, Placebo-Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allulose in human diet: the knowns and the unknowns | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-psicose, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of a 48-week long-term ingestion of D-allulose in subjects with high LDL cholesterol levels [jstage.jst.go.jp]
- 8. Study on the postprandial blood glucose suppression effect of D-psicose in borderline diabetes and the safety of long-term ingestion by normal human subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dietary D-psicose reduced visceral fat mass in high-fat diet-induced obese rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The influence of long-term ingestion of D-allulose in hypercholesterolemia patients under statin therapy [jstage.jst.go.jp]



- 12. Effects of D-allulose (Psicose) With Sucrose Beverage on Glucose Tolerance and Insulin Level | MedPath [trial.medpath.com]
- 13. Effects of D-allulose (Psicose) With Sucrose Beverage on Glucose Tolerance and Insulin Level [ctv.veeva.com]
- 14. twospoons.com [twospoons.com]
- 15. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interesting: D-Allulose Promotes Fat Loss Not Compared to Sugar, but Compared to Non-Caloric Sweeteners [suppversity.blogspot.com]
- To cite this document: BenchChem. [D-Psicose and Metabolic Health: A Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783083#meta-analysis-of-clinical-trials-on-d-psicose-and-metabolic-health]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com